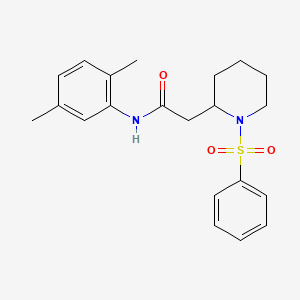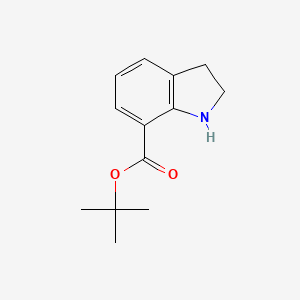
2-((1-benzyl-1H-indol-3-yl)thio)-1-morpholinoethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-benzyl-1H-indol-3-yl)thio)-1-morpholinoethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique chemical structure, which makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 2-((1-benzyl-1H-indol-3-yl)thio)-1-morpholinoethanone is not fully understood. However, studies have suggested that this compound may exert its effects by inhibiting specific enzymes or pathways involved in cell growth, replication, and survival. For example, it has been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins. This inhibition leads to the accumulation of misfolded proteins, which triggers the activation of apoptosis. Additionally, this compound has been shown to inhibit the activity of the kinase AKT, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-((1-benzyl-1H-indol-3-yl)thio)-1-morpholinoethanone has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. Additionally, it has been shown to inhibit cell proliferation by inducing cell cycle arrest at the G1 phase. Moreover, this compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-((1-benzyl-1H-indol-3-yl)thio)-1-morpholinoethanone in lab experiments is its broad range of activities. This compound has been found to exhibit anticancer, antiviral, antimicrobial, and anti-inflammatory activities, making it a versatile tool for studying various biological processes. Additionally, this compound has been shown to have low toxicity, which makes it a safe compound to use in lab experiments.
However, one of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to dissolve and administer in cell culture or animal models. Additionally, the synthesis of this compound can be challenging, and the yield and purity of the product may vary depending on the reaction conditions.
Orientations Futures
There are several future directions for the study of 2-((1-benzyl-1H-indol-3-yl)thio)-1-morpholinoethanone. One direction is to investigate its potential as a therapeutic agent for various diseases. Studies have shown that this compound has anticancer, antiviral, and antimicrobial activities, making it a promising candidate for drug development. Additionally, further studies can be conducted to elucidate the mechanism of action of this compound and identify its molecular targets.
Another direction is to explore the use of this compound in combination with other drugs or therapies. Studies have shown that combining this compound with other anticancer agents can enhance its efficacy and reduce toxicity. Moreover, this compound can be used in combination with immunotherapy to enhance the immune response against cancer cells.
Conclusion:
In conclusion, 2-((1-benzyl-1H-indol-3-yl)thio)-1-morpholinoethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit anticancer, antiviral, and antimicrobial activities, making it a promising candidate for drug development. The synthesis of this compound involves the reaction of 1-benzyl-1H-indole-3-thiol with 2-chloro-1-(morpholin-4-yl)ethanone. However, the mechanism of action of this compound is not fully understood. Further studies are needed to elucidate its molecular targets and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-((1-benzyl-1H-indol-3-yl)thio)-1-morpholinoethanone involves the reaction of 1-benzyl-1H-indole-3-thiol with 2-chloro-1-(morpholin-4-yl)ethanone. This reaction takes place in the presence of a base such as potassium carbonate, and the product is obtained after purification by column chromatography. The synthesis of this compound has been reported in the literature, and various modifications have been made to improve the yield and purity of the product.
Applications De Recherche Scientifique
2-((1-benzyl-1H-indol-3-yl)thio)-1-morpholinoethanone has been studied extensively for its potential therapeutic applications. This compound has been found to exhibit anticancer, antiviral, and antimicrobial activities. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been found to inhibit the replication of viruses such as HIV and hepatitis C virus. Moreover, it has been shown to exhibit antibacterial and antifungal activities.
Propriétés
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c24-21(22-10-12-25-13-11-22)16-26-20-15-23(14-17-6-2-1-3-7-17)19-9-5-4-8-18(19)20/h1-9,15H,10-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTFATWBXWSTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-benzyl-1H-indol-3-yl)thio)-1-morpholinoethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2456934.png)
![dimethyl 2-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate](/img/structure/B2456935.png)

![2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2456938.png)
![2-[(3-benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B2456939.png)

![[2-(3-Methylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2456942.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-[(2-methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2456943.png)
![2-Chloro-1-(6,7,8,9-tetrahydropyrido[3,2-b]azepin-5-yl)propan-1-one](/img/structure/B2456945.png)
![2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2456946.png)

![2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2456950.png)
![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea](/img/structure/B2456954.png)
